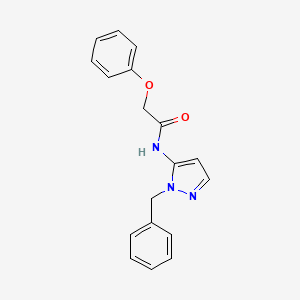

N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(14-23-16-9-5-2-6-10-16)20-17-11-12-19-21(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIZANJTZQNNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Acylation: The benzylated pyrazole is acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure combines a 1-benzylpyrazole with a 2-phenoxyacetamide side chain. Key comparisons with analogues include:

Key Observations :

- Electron-donating groups (e.g., methoxy in compound 12) improve selectivity for MAO-A, while electron-withdrawing groups (e.g., chloro in ) enhance reactivity .

- The benzylpyrazole core in the target compound may offer steric advantages over tetrahydropyrimidinyl () or benzimidazole () cores in receptor binding.

Key Observations :

Physical and Spectral Properties

Melting points and spectral data reflect purity and structural stability:

Key Observations :

Key Observations :

- The phenoxyacetamide group is critical for MAO inhibition ().

- Pyrazole-containing compounds (e.g., ) may target enzymes or receptors via heterocyclic interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-2-phenoxyacetamide, and what critical reaction conditions must be controlled?

- Methodology : The synthesis typically involves multi-step reactions, including:

Benzylation : Introduction of the benzyl group to the pyrazole core under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide Coupling : Reaction of 2-phenoxyacetyl chloride with the benzyl-pyrazole intermediate in anhydrous THF at 0–5°C to prevent hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Key Conditions : Temperature control (<5°C during acylation), inert atmosphere (N₂/Ar), and solvent selection (polar aprotic solvents for coupling reactions) are critical .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

- Analytical Workflow :

¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, pyrazole C5 resonance at δ 145–150 ppm) .

HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1478 for C₁₈H₁₇N₃O₂) .

HPLC : Monitor purity using a C18 column (acetonitrile/water, 70:30; retention time ~8.2 min) .

Q. What preliminary biological screening data exist for structurally analogous compounds?

- Activity Profile :

| Structural Analog | Biological Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|

| N-Benzyl-oxadiazole-pyrrole hybrids | Anticancer (HeLa: 12–18 μM) | |

| Pyrazole-thiadiazole derivatives | Antimicrobial (E. coli: 8 μg/mL) |

- Mechanistic Insights : These analogs inhibit kinase pathways (e.g., EGFR) or disrupt bacterial cell wall synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Strategies :

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzyl vs. electron-donating groups on phenoxy) to identify activity determinants .

Crystallography : Resolve binding modes using X-ray structures of target-ligand complexes (e.g., COX-2 or topoisomerase II) .

Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers caused by assay variability (e.g., ATP levels in kinase assays) .

Q. What computational approaches optimize reaction yields and selectivity for this compound?

- Workflow :

DFT Calculations : Predict transition-state energies for acylation steps to optimize solvent/base pairs (e.g., THF vs. DMF) .

Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst loading) .

Microkinetic Modeling : Simulate byproduct formation (e.g., hydrolyzed acetamide) to adjust stoichiometry .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

- Design Principles :

Bioisosteric Replacement : Substitute the phenoxy group with a bioisostere (e.g., thiophenoxy or trifluoromethoxy) to reduce CYP450-mediated oxidation .

Prodrug Strategies : Introduce ester or carbamate moieties at the acetamide nitrogen to improve oral bioavailability .

In Silico ADMET : Use tools like SwissADME to predict logP (<3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

Data Contradiction and Validation

Q. How should discrepancies in NMR spectral data between synthetic batches be addressed?

- Troubleshooting Steps :

Dynamic NMR : Detect rotational isomers (e.g., restricted rotation of the benzyl group) causing split peaks .

Paramagnetic Additives : Use Eu(fod)₃ to resolve overlapping proton signals via shift reagents .

Batch Comparison : Cross-validate with independent synthetic routes (e.g., Ullmann coupling vs. Buchwald-Hartwig amination) .

Structural and Physicochemical Properties

- Key Data :

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂ | |

| SMILES | O=C(NC1=CN(N=C1)Cc2ccccc2)COc3ccccc3 | |

| logP (Predicted) | 3.2 ± 0.3 | |

| Hydrogen Bond Acceptors | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.